molecular formula C17H22Cl3NO3 B11081617 ethyl [2,6,6-trimethyl-4-oxo-3-(2,2,2-trichloroethyl)-4,5,6,7-tetrahydro-1H-indol-1-yl]acetate

ethyl [2,6,6-trimethyl-4-oxo-3-(2,2,2-trichloroethyl)-4,5,6,7-tetrahydro-1H-indol-1-yl]acetate

Cat. No.: B11081617
M. Wt: 394.7 g/mol
InChI Key: SHDMMJRMKPSDLZ-UHFFFAOYSA-N
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Description

Ethyl [2,6,6-trimethyl-4-oxo-3-(2,2,2-trichloroethyl)-4,5,6,7-tetrahydro-1H-indol-1-yl]acetate is a complex organic compound with a unique structure that includes a trichloroethyl group and a tetrahydroindole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl [2,6,6-trimethyl-4-oxo-3-(2,2,2-trichloroethyl)-4,5,6,7-tetrahydro-1H-indol-1-yl]acetate typically involves multiple steps. One common approach is the condensation of a suitable indole derivative with an ethyl acetate derivative under controlled conditions. The reaction may require the use of catalysts such as Lewis acids to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl [2,6,6-trimethyl-4-oxo-3-(2,2,2-trichloroethyl)-4,5,6,7-tetrahydro-1H-indol-1-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The trichloroethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Ethyl [2,6,6-trimethyl-4-oxo-3-(2,2,2-trichloroethyl)-4,5,6,7-tetrahydro-1H-indol-1-yl]acetate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of ethyl [2,6,6-trimethyl-4-oxo-3-(2,2,2-trichloroethyl)-4,5,6,7-tetrahydro-1H-indol-1-yl]acetate involves its interaction with specific molecular targets. The trichloroethyl group may interact with enzymes or receptors, leading to changes in their activity. The compound’s structure allows it to participate in various biochemical pathways, potentially affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl [2,6,6-trimethyl-4-oxo-3-(2,2,2-trichloroethyl)-4,5,6,7-tetrahydro-1H-indol-1-yl]acetate is unique due to the presence of the trichloroethyl group, which imparts distinct chemical and biological properties. This makes it different from other similar compounds that may lack this functional group.

Properties

Molecular Formula

C17H22Cl3NO3

Molecular Weight

394.7 g/mol

IUPAC Name

ethyl 2-[2,6,6-trimethyl-4-oxo-3-(2,2,2-trichloroethyl)-5,7-dihydroindol-1-yl]acetate

InChI

InChI=1S/C17H22Cl3NO3/c1-5-24-14(23)9-21-10(2)11(6-17(18,19)20)15-12(21)7-16(3,4)8-13(15)22/h5-9H2,1-4H3

InChI Key

SHDMMJRMKPSDLZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1C(=C(C2=C1CC(CC2=O)(C)C)CC(Cl)(Cl)Cl)C

Origin of Product

United States

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